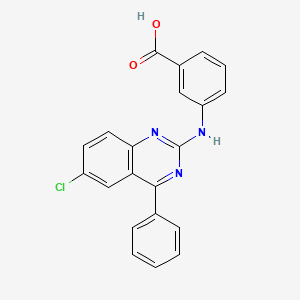

3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid

描述

3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid is a quinazoline-derived compound characterized by a chloro-substituted quinazoline core linked to a benzoic acid moiety via an amino group at the 3-position. Its molecular formula is C₂₁H₁₄ClN₃O₂, with a molecular weight of 375.82 g/mol . The synthesis of such compounds typically involves multi-step reactions, including benzoylation and cyclization, as described in protocols for related quinazolin-4(3H)-one derivatives . The carboxylic acid group at the 3-position enhances solubility and facilitates interactions with biological targets, making this compound a candidate for drug development.

属性

IUPAC Name |

3-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN3O2/c22-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)25-21(24-18)23-16-8-4-7-14(11-16)20(26)27/h1-12H,(H,26,27)(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVZVKYAXXJNNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC(=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid typically involves the following steps:

Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Substitution Reactions: Introduction of the chloro and phenyl groups onto the quinazoline core.

Coupling with Benzoic Acid: The final step involves coupling the substituted quinazoline with benzoic acid under specific reaction conditions.

Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Various substitution reactions can occur, especially on the phenyl and chloro groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups.

科学研究应用

3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid is widely used in:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: In molecular biology studies to understand protein-ligand interactions.

Industry: Used in material science research for developing new materials with unique properties.

作用机制

The mechanism of action of 3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

相似化合物的比较

Table 1: Physicochemical Comparison of Key Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position (Benzoic Acid) | Halogen at Quinazoline-6 |

|---|---|---|---|---|

| This compound | C₂₁H₁₄ClN₃O₂ | 375.82 | 3 | Cl |

| 4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid | C₂₁H₁₄ClN₃O₂ | 375.82 | 4 | Cl |

| 3-((6-Bromo-4-phenylquinazolin-2-yl)amino)benzoic acid | C₂₁H₁₄BrN₃O₂ | 420.27 | 3 | Br |

Substituent Effects on Acidity and Solubility

The carboxylic acid group’s pKa is influenced by substituent position and electronic effects. For example, in azo-benzoic acid derivatives, electron-withdrawing groups lower the pKa of the carboxylic acid, enhancing ionization and aqueous solubility . While direct pKa data for this compound is unavailable, its 3-substituted benzoic acid moiety likely exhibits a pKa similar to meta-substituted benzoic acids (~4.2–4.5), whereas para-substituted analogs may have slightly lower values due to resonance effects .

生物活性

3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid is a compound with significant potential in medicinal chemistry, particularly in the treatment of various diseases due to its biological activity. Its unique structure, featuring a quinazoline core, enables interactions with several molecular targets, making it a subject of interest in drug discovery and development.

- IUPAC Name : this compound

- Molecular Formula : C21H14ClN3O2

- Molecular Weight : 375.81 g/mol

- CAS Number : 330950-71-5

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. This compound may act as an inhibitor or modulator, affecting various signaling pathways:

- Enzyme Inhibition : It has been noted to inhibit certain enzymes, which can lead to reduced proliferation of cancer cells.

- Receptor Modulation : The compound's interaction with receptor sites can alter cellular responses, impacting growth and differentiation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives, including this compound. Research indicates that compounds in this class can exhibit potent cytotoxic effects against various cancer cell lines.

| Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | TBD | |

| 6-Chloro derivatives | A549 (lung cancer) | TBD | |

| Other quinazolines | Various cancer types | <10 |

Anti-inflammatory Properties

Quinazoline derivatives have also been investigated for their anti-inflammatory effects. The presence of the benzoic acid moiety may enhance these properties by modulating inflammatory pathways.

Case Studies and Research Findings

- In Vitro Studies : In studies involving human cancer cell lines, compounds similar to this compound demonstrated significant cytotoxicity, with some derivatives showing selectivity towards specific cancer types.

- Molecular Modeling : Computational studies have suggested that the binding affinity of this compound to target proteins correlates well with observed biological activity, indicating its potential as a lead compound for further development.

- Comparative Analysis : When compared to other quinazolines, this compound exhibited unique binding characteristics due to its specific substitution pattern, which may confer distinct biological properties.

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid, and how can reaction yields be improved?

- Answer : The compound can be synthesized via multi-step reactions involving diazotization and coupling. For example, diazotization of substituted amines (e.g., 6-chloro-4-phenylquinazolin-2-amine) with sodium nitrite in acidic conditions (0–5°C) generates reactive diazonium intermediates. Subsequent coupling with benzoic acid derivatives under alkaline conditions yields the target compound. Optimizing stoichiometry (e.g., 1:1 molar ratio of amine to nitrite), controlling pH (slightly alkaline for coupling), and using cryogenic conditions (0–5°C) improve yields . Purification via column chromatography with ethanol/hexane (1:1) enhances purity .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the structural integrity of this compound?

- Answer :

- ¹H-NMR : Signals for aromatic protons (δ 7.2–8.5 ppm), NH groups (δ ~10 ppm), and carboxylic acid protons (δ ~12 ppm) should align with predicted splitting patterns.

- FT-IR : Key peaks include C=O stretch (carboxylic acid, ~1700 cm⁻¹), N-H bend (~1600 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .

- UV-Vis : Absorbance maxima in the 250–300 nm range (π→π* transitions) validate conjugation .

Q. What chromatographic methods are suitable for purity analysis, and how can conflicting HPLC/MS data be resolved?

- Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is standard. Contradictions in retention times or mass spectra may arise from residual solvents, tautomerism, or degradation products. Validate with spiked controls and tandem MS (e.g., ESI-MS) for accurate mass confirmation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the quinazolinyl-amino group in nucleophilic substitution or enzyme inhibition studies?

- Answer : The electron-withdrawing chloro and phenyl groups on the quinazolinyl ring polarize the amino group, enhancing its nucleophilicity. In enzyme inhibition (e.g., kinase assays), the planar quinazolinyl core facilitates π-π stacking with hydrophobic enzyme pockets, while the carboxylic acid group enables hydrogen bonding. Comparative IC₅₀ studies with analogs (e.g., 6-chloro-2-oxo-4-phenylquinazoline derivatives) suggest steric effects from substituents modulate activity .

Q. How do acidity constants (pKa) of the carboxylic acid and amino groups influence solubility and biological interactions?

- Answer : The carboxylic acid (pKa ~2.5) and amino (pKa ~8.5) groups create pH-dependent solubility: ionized at physiological pH (enhancing aqueous solubility). Potentiometric titration in DMSO/water mixtures determines pKa values. Low solubility at pH < 2 (protonated COOH) may limit oral bioavailability .

Q. What strategies mitigate contradictions in structure-activity relationship (SAR) studies when comparing this compound to analogs?

- Answer : Discrepancies in SAR often arise from crystal packing effects (e.g., intramolecular H-bonding in solid-state vs. solution). Use molecular docking (e.g., AutoDock Vina) to model interactions in solution and X-ray crystallography to resolve solid-state conformations. For example, intramolecular H-bonds (e.g., N–H⋯O=C) stabilize planar conformations critical for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。